

1,3-Dimethyl-5-hydroxyuracil CAS number

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Compound of Interest

Compound Name: *1,3-Dimethyl-5-hydroxyuracil*

CAS No.: 408335-42-2

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An In-Depth Technical Guide to **1,3-Dimethyl-5-hydroxyuracil** CAS Number: 408335-42-2

Abstract

This technical guide provides a comprehensive overview of **1,3-Dimethyl-5-hydroxyuracil**, a substituted pyrimidine derivative of significant interest to the scientific community. Uracil and its analogues are foundational scaffolds in drug discovery, demonstrating a wide spectrum of biological activities, including antiviral and anti-tumor properties.[1] This document serves as a core resource for researchers, chemists, and drug development professionals, detailing the compound's essential physicochemical properties, outlining robust strategies for its synthesis and analytical characterization, and exploring its potential biological activities and therapeutic applications based on the broader understanding of uracil derivatives. Each section is grounded in established scientific principles, providing not only procedural steps but also the underlying rationale to empower informed experimental design and application.

Introduction: The Significance of Uracil Scaffolds in Modern Therapeutics

Uracil derivatives represent a class of "privileged structures" in medicinal chemistry and drug discovery.[1] Their inherent resemblance to the endogenous nucleobase allows them to interact

with a multitude of biological targets, primarily enzymes involved in nucleic acid synthesis and metabolism. The strategic modification of the uracil ring at the N1, N3, C5, and C6 positions has led to the development of potent therapeutic agents.[1][2] For instance, the introduction of a fluorine atom at the C5 position yielded 5-Fluorouracil (5-FU), a cornerstone of cancer chemotherapy for decades.[1][3]

The exploration of novel uracil analogues continues to yield compounds with improved pharmacological profiles, including enhanced bioactivity, greater selectivity, and reduced toxicity.[1] These derivatives have shown promise as inhibitors of key enzymes related to global disorders such as cancer, Alzheimer's disease, and viral infections.[4] **1,3-Dimethyl-5-hydroxyuracil** fits within this paradigm as a molecule with potential for biological activity, meriting in-depth study. The N,N'-dimethylation pattern can enhance lipophilicity and alter hydrogen bonding capabilities, while the 5-hydroxy group can significantly influence electronic properties and potential metabolic pathways compared to unsubstituted uracil.

Core Compound Identification and Physicochemical Properties

Accurate identification is the bedrock of all subsequent research. **1,3-Dimethyl-5-hydroxyuracil** is identified by the Chemical Abstracts Service (CAS) number 408335-42-2.[5] [6][7] Public chemical databases may also list other identifiers, such as 20406-86-4, as a synonym or for a related structure.[8]

The fundamental physicochemical properties of **1,3-Dimethyl-5-hydroxyuracil** are summarized below, based on computed data from authoritative sources.[8]

Property	Value	Source
CAS Number	408335-42-2	[5][6][7]
Molecular Formula	C ₆ H ₈ N ₂ O ₃	PubChem[8]
Molecular Weight	156.14 g/mol	PubChem[8]
IUPAC Name	5-hydroxy-1,3-dimethylpyrimidine-2,4-dione	PubChem[8]
SMILES	<chem>CN1C=C(C(=O)N(C1=O)C)O</chem>	PubChem[8]
InChIKey	YUAQZUMPJSCOHF-UHFFFAOYSA-N	PubChem[8]
Computed XLogP3	-0.8	PubChem[8]
Hydrogen Bond Donor Count	1	PubChem[8]
Hydrogen Bond Acceptor Count	3	PubChem[8]

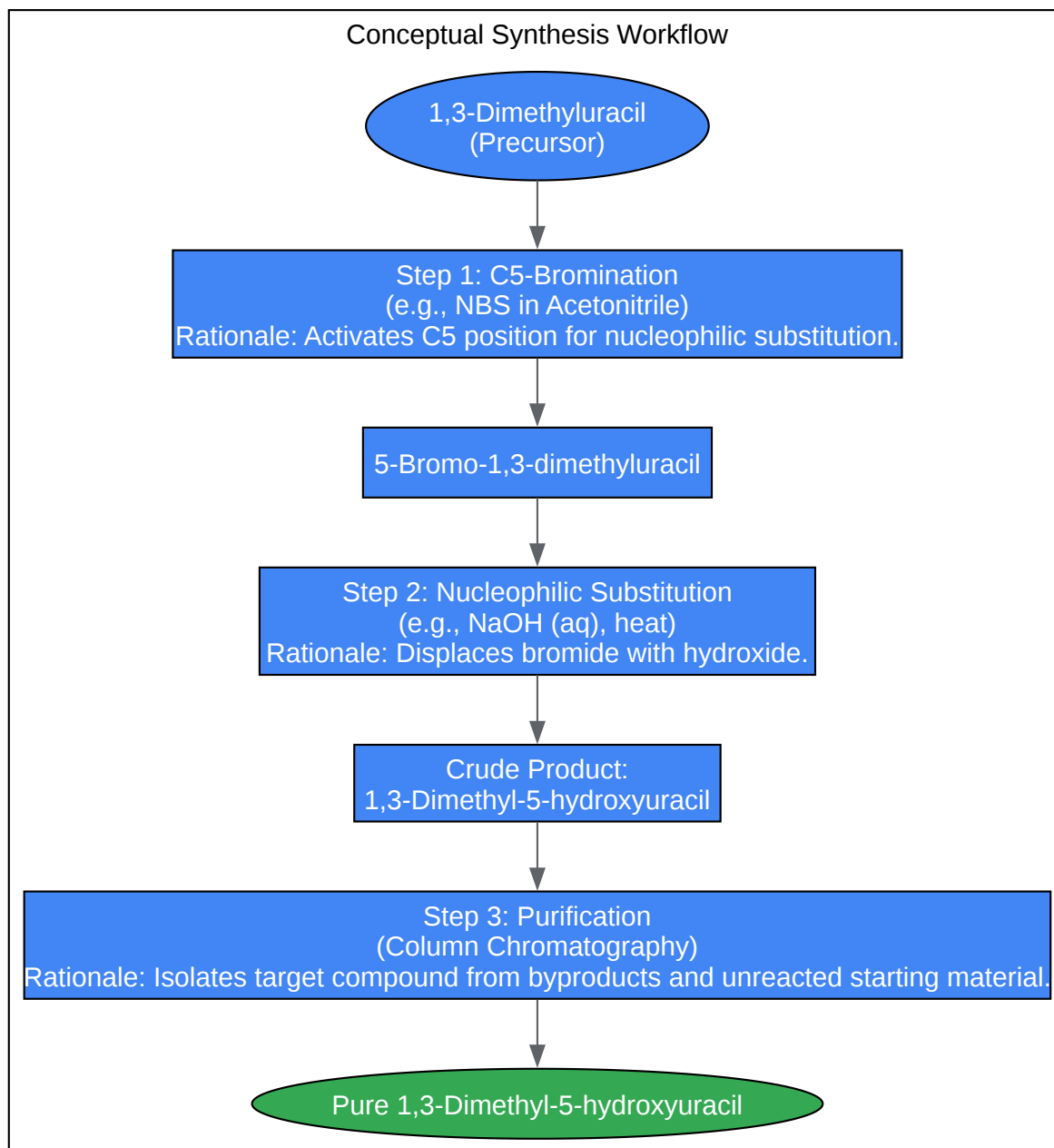
These properties suggest a polar molecule with moderate water solubility, typical of many small heterocyclic compounds used in drug discovery.

Synthesis and Purification Strategy

The synthesis of specifically substituted uracils requires careful strategic planning to ensure correct regiochemistry. While a direct, published synthesis for **1,3-Dimethyl-5-hydroxyuracil** is not detailed in the provided resources, a logical pathway can be conceptualized based on established uracil chemistry. A common approach involves building the substituted ring system or modifying a pre-existing uracil scaffold.

Conceptual Synthetic Workflow

The proposed synthesis begins with a commercially available precursor, 1,3-dimethyluracil, and introduces the C5-hydroxy group via an electrophilic substitution reaction, followed by purification. This approach is chosen for its directness and reliance on well-understood reaction mechanisms for pyrimidine systems.



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Caption: Conceptual workflow for the synthesis of **1,3-Dimethyl-5-hydroxyuracil**.

Experimental Protocol: Synthesis and Purification

This protocol is a representative methodology based on general procedures for uracil modification. Researchers must adapt and optimize conditions based on laboratory results.

Objective: To synthesize **1,3-Dimethyl-5-hydroxyuracil** from 1,3-dimethyluracil.

Materials:

- 1,3-Dimethyluracil (CAS: 874-14-6)[9]
- N-Bromosuccinimide (NBS)
- Acetonitrile (anhydrous)
- Sodium Hydroxide (NaOH)
- Hydrochloric Acid (HCl)
- Silica Gel (for column chromatography)
- Ethyl Acetate, Hexanes, Methanol (for chromatography)

Step-by-Step Methodology:

- Bromination (Activation of C5):
 - In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve 1,3-dimethyluracil (1.0 eq) in anhydrous acetonitrile.
 - Cool the solution to 0 °C in an ice bath.
 - Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C. The causality here is to prevent side reactions by controlling the exothermic reaction rate.
 - Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor progress by TLC or LC-MS.

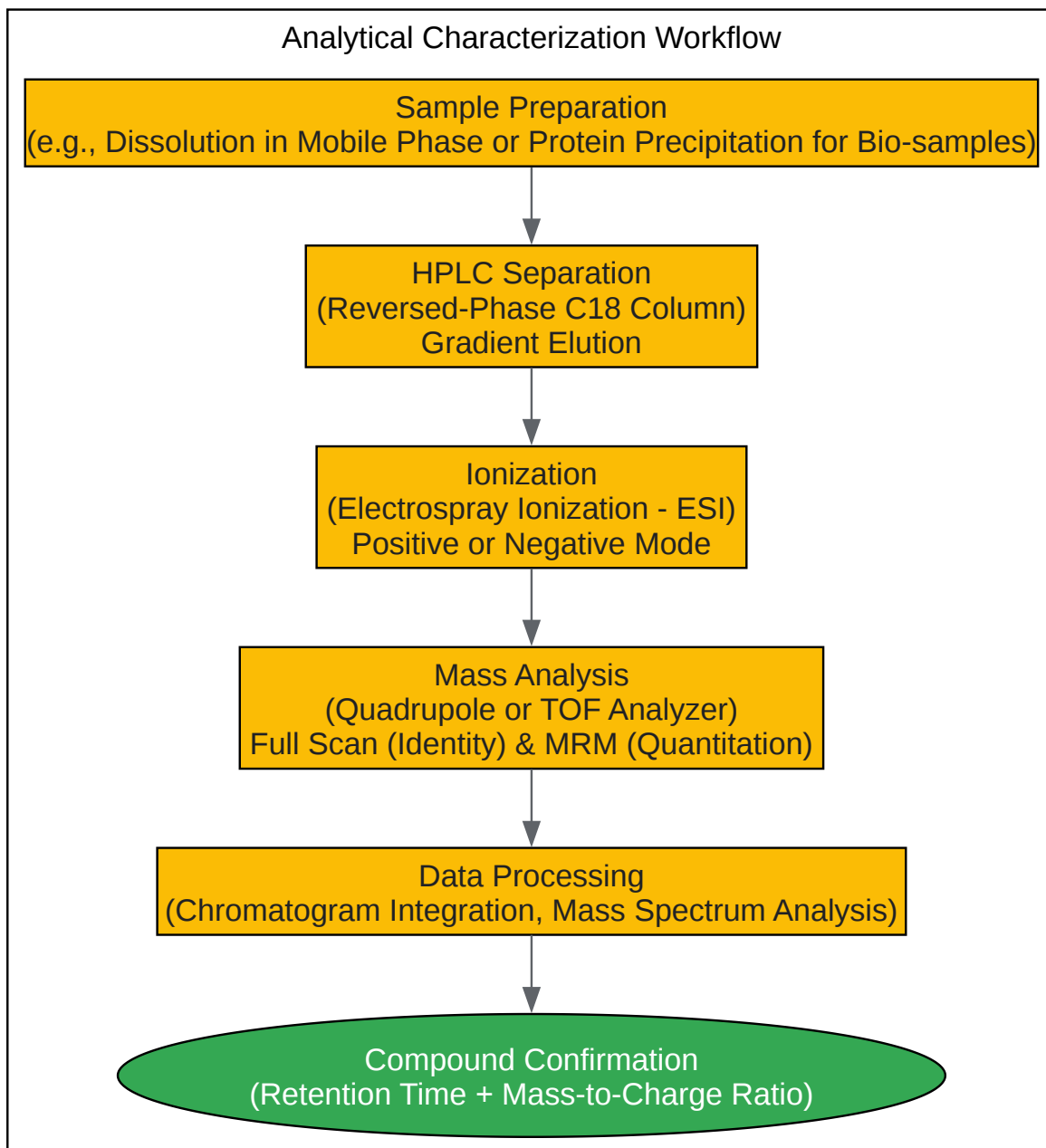
- Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.
- Extract the product into ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 5-Bromo-1,3-dimethyluracil.
- Hydrolysis (Hydroxylation at C5):
 - Dissolve the crude 5-Bromo-1,3-dimethyluracil in a mixture of water and a co-solvent like dioxane.
 - Add an aqueous solution of sodium hydroxide (2.0-3.0 eq).
 - Heat the mixture to reflux (80-100 °C) for 8-12 hours. The elevated temperature is necessary to overcome the activation energy for the nucleophilic aromatic substitution on the electron-rich pyrimidine ring.
 - Monitor the disappearance of the starting material by LC-MS.
 - Cool the reaction mixture to room temperature and carefully neutralize with HCl to pH ~7.
 - Concentrate the mixture under reduced pressure to remove the organic solvent.
- Purification:
 - The resulting aqueous residue can be extracted with a polar organic solvent or directly purified.
 - Prepare a silica gel column packed with a suitable solvent system (e.g., a gradient of methanol in ethyl acetate or chloroform).
 - Load the crude product onto the column.
 - Elute the column, collecting fractions and analyzing them by TLC.
 - Combine the pure fractions containing **1,3-Dimethyl-5-hydroxyuracil** and evaporate the solvent to yield the final product as a solid.

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized compound is critical. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the method of choice for analyzing polar, non-volatile compounds like uracil derivatives in various matrices.[10][11][12]

Rationale for Method Selection

The combination of HPLC for physical separation and MS for mass-based detection provides unparalleled specificity and sensitivity.[3][13] This is essential for distinguishing the target compound from structurally similar impurities or metabolites in complex samples, such as plasma or cell lysates. A reversed-phase C18 column is often effective for separating such polar compounds.[10]



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Caption: Standard workflow for the analysis of **1,3-Dimethyl-5-hydroxyuracil** by LC-MS/MS.

Protocol: LC-MS/MS Analysis

Objective: To confirm the identity and assess the purity of synthesized **1,3-Dimethyl-5-hydroxyuracil**.

Instrumentation and Conditions:

Parameter	Condition	Rationale
HPLC System	Standard U/HPLC System	Provides robust and reproducible separation.
Column	C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 μ m)	Good retention and peak shape for polar analytes. [13]
Mobile Phase A	0.1% Formic Acid in Water	Acidification improves peak shape and ionization efficiency. [13]
Mobile Phase B	0.1% Formic Acid in Methanol or Acetonitrile	Organic solvent for eluting the compound.
Gradient	5% B to 95% B over 10 minutes	Ensures elution of the target analyte while cleaning the column.
Flow Rate	0.3 mL/min	Typical for a 2.1 mm ID column.
Column Temp.	40 °C	Improves peak shape and reduces viscosity.
MS Detector	Triple Quadrupole or Q-TOF Mass Spectrometer	Provides high sensitivity and specificity.
Ionization	Electrospray Ionization (ESI), Positive Mode	Uracil derivatives often ionize well in positive mode $[M+H]^+$.
Scan Mode	Full Scan (m/z 50-500) and MRM/SIM	Full scan for identity confirmation; MRM/SIM for purity/quantitation.

Procedure:

- **Standard Preparation:** Prepare a 1 mg/mL stock solution of the synthesized compound in methanol or DMSO. Create a working standard of 1 µg/mL by diluting in the initial mobile phase composition (e.g., 95% A, 5% B).
- **Sample Injection:** Inject 5 µL of the working standard into the LC-MS/MS system.
- **Data Acquisition:** Acquire data in both full scan and, if quantifying, Selected Ion Monitoring (SIM) for the $[M+H]^+$ ion (expected m/z 157.06) or Multiple Reaction Monitoring (MRM) if a characteristic fragment is known.
- **Data Analysis:**
 - Confirm the retention time of the major peak.
 - Verify that the mass spectrum of this peak shows a dominant ion at the correct mass-to-charge ratio for **1,3-Dimethyl-5-hydroxyuracil**.
 - Assess purity by calculating the peak area percentage of the target compound relative to all other detected peaks.

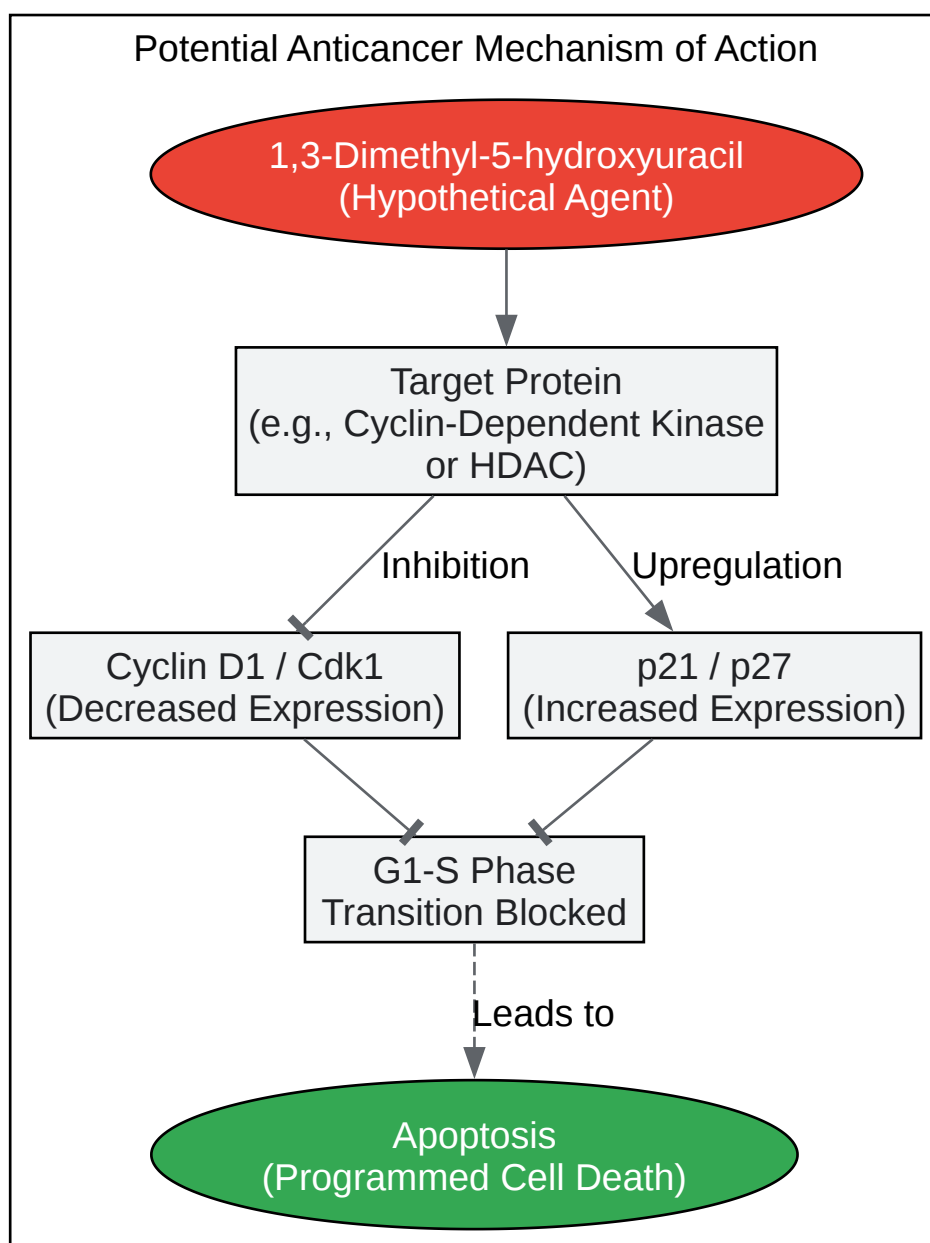
Biological Activity and Therapeutic Potential

While specific biological data for **1,3-Dimethyl-5-hydroxyuracil** is not available in the provided search results, the extensive research on related uracil derivatives allows for a well-grounded discussion of its potential applications.

Potential as an Anticancer Agent

Many uracil analogues exert anticancer effects.[1] A primary mechanism for compounds like 5-FU is the inhibition of thymidylate synthase, a critical enzyme for DNA synthesis.[2] Other derivatives have been shown to induce cell cycle arrest and apoptosis through complex signaling pathways.[14] For example, some synthetic uracils can decrease the expression of key cell cycle proteins like cyclin D1 and increase the expression of inhibitors like p21 and p27, leading to G0/G1 phase arrest in cancer cells.[14]

Recently, uracil derivatives have also been investigated as inhibitors of Histone Deacetylases (HDACs), which are a promising class of targets for cancer therapy.[15]



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Caption: A potential signaling pathway for cell cycle arrest modulated by a uracil derivative.[14]

Other Potential Applications

- **Antiviral Activity:** Uracil analogues are well-known for their antiviral properties, often by inhibiting viral replication pathways.[1]

- Enzyme Inhibition: Derivatives of 5-aminouracil have been shown to be effective inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase, which are relevant to a variety of diseases.[4]
- Precursor for Other Syntheses: Aminated versions of 1,3-dimethyluracil are key starting materials for the synthesis of other pharmacologically important purine derivatives, such as theophylline, a drug used to treat respiratory diseases.[16][17]

Conclusion and Future Directions

1,3-Dimethyl-5-hydroxyuracil (CAS: 408335-42-2) is a member of the pharmacologically significant uracil family. This guide has provided a technical framework for its identification, synthesis, and analysis. Based on the extensive literature on related compounds, this molecule holds potential for biological activity, particularly in the realm of oncology.

Future research should focus on the definitive synthesis and purification of **1,3-Dimethyl-5-hydroxyuracil**, followed by comprehensive in vitro screening against a panel of cancer cell lines and relevant enzymes (e.g., HDACs, kinases). Elucidating its precise mechanism of action and evaluating its safety profile will be critical next steps in determining its potential as a lead compound for drug development.

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